molecular formula C13H22N2O4 B12935805 Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate CAS No. 730-94-9

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate

Cat. No.: B12935805
CAS No.: 730-94-9
M. Wt: 270.32 g/mol
InChI Key: HKKRGSKMKYUSCX-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate is a heterocyclic compound with the molecular formula C13H22N2O4 and a molecular weight of 270.32 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 2,5-dioxo-4,4-dipropylimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the laboratory synthesis process for larger-scale production, ensuring high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,5-dione derivatives, while reduction can produce various reduced imidazolidine compounds .

Scientific Research Applications

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s imidazolidine ring structure allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of propyl groups on the imidazolidine ring can affect the compound’s solubility, stability, and interactions with biological targets .

Properties

CAS No.

730-94-9

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate

InChI

InChI=1S/C13H22N2O4/c1-4-7-13(8-5-2)11(17)15(12(18)14-13)9-10(16)19-6-3/h4-9H2,1-3H3,(H,14,18)

InChI Key

HKKRGSKMKYUSCX-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)N(C(=O)N1)CC(=O)OCC)CCC

Origin of Product

United States

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